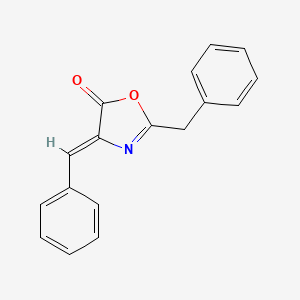

(4Z)-2-benzyl-4-benzylidene-1,3-oxazol-5-one

Description

(4Z)-2-Benzyl-4-benzylidene-1,3-oxazol-5-one is a heterocyclic compound featuring an oxazol-5-one core substituted with a benzyl group at position 2 and a benzylidene moiety at position 2. The Z-configuration of the benzylidene double bond is critical for its stereoelectronic properties, influencing reactivity, stability, and biological interactions. This compound belongs to the azlactone family, which is widely studied for applications in organic synthesis, photoredox systems, and medicinal chemistry due to its conjugated π-system and electrophilic carbonyl group .

Properties

IUPAC Name |

(4Z)-2-benzyl-4-benzylidene-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-17-15(11-13-7-3-1-4-8-13)18-16(20-17)12-14-9-5-2-6-10-14/h1-11H,12H2/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIIFPJNHZJTPD-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CC3=CC=CC=C3)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=N/C(=C\C3=CC=CC=C3)/C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-benzyl-4-benzylidene-1,3-oxazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with benzaldehyde to form an imine intermediate, which then undergoes cyclization with an appropriate reagent such as acetic anhydride to form the oxazole ring. The reaction conditions often include heating and the use of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-benzyl-4-benzylidene-1,3-oxazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxazole ring or the benzylidene group.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl or benzylidene moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(4Z)-2-benzyl-4-benzylidene-1,3-oxazol-5-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-2-benzyl-4-benzylidene-1,3-oxazol-5-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Spectral and Electronic Properties

| Compound | Substituents (Position) | C=O Stretch (cm⁻¹) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| (4Z)-2-Benzyl-4-benzylidene | Benzyl (2), Benzylidene (4) | 1,740 | Not reported |

| (4Z)-2-Phenyl-4-benzylidene (1) | Phenyl (2), Benzylidene (4) | 1,750 | ~8.0 (estimated) |

| (4Z)-2-Methyl-4-benzylidene | Methyl (2), Benzylidene (4) | 1,730 | ~7.5 (estimated) |

| PTMBO | Phenyl (2), Trimethoxy (4) | 1,710 | 7.379 |

Kinase Inhibition

- (4Z)-2-(4-Chloro-3-nitrophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one (DI) : Inhibits DAPK1 (IC₅₀ = 69 nM) and ZIPK (IC₅₀ = 225 nM) via ATP-competitive binding. It also inhibits ROCKII, a kinase linked to vascular smooth muscle contraction .

- DI-2 and DI-3 () : Analogues with ethylidene or 3-methylphenyl groups at position 2 show reduced potency against ZIPK but retain ROCKII inhibition, highlighting the importance of electron-withdrawing substituents for selectivity .

Table 2: Kinase Inhibition Profiles

| Compound | Target Kinase (IC₅₀) | Key Substituents |

|---|---|---|

| DI | DAPK1 (69 nM), ZIPK (225 nM) | 4-Chloro-3-nitrophenyl, Pyridinyl |

| DI-2 | ROCKII | Ethylidene, Pyridinyl |

| DI-3 | ROCKII | 3-Methylphenyl, Pyridinyl |

Antimicrobial Activity

- PTMBO () : Exhibits antibacterial activity against E. coli and S. aureus (MIC = 32 µg/mL), comparable to ampicillin. The trimethoxybenzylidene group enhances membrane penetration .

- Scaffold 2 (4H-1,3-oxazol-5-one, ) : Derivatives with halogenated benzylidene groups show broad-spectrum antibacterial effects, with Pa (probability of activity) >0.3 .

Biological Activity

(4Z)-2-benzyl-4-benzylidene-1,3-oxazol-5-one is a synthetic organic compound belonging to the oxazolone family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure

The compound’s structure can be represented as follows:

This structure features a benzylidene group that contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that oxazolones exhibit significant antimicrobial properties. A study on related compounds, such as 4-benzylidene-2-methyl-oxazoline-5-one, highlighted its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several microorganisms were reported as follows:

| Microorganism | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| E. coli ATCC 25922 | 0.4 | 12.5 |

| P. aeruginosa ATCC 27853 | 0.2 | 12.5 |

| S. aureus ATCC 25923 | 6.25 | 13.12 |

| C. albicans PTCC 5011 | 0.05 | 6.25 |

These results indicate that the compound exhibits both bacteriostatic and bactericidal effects, particularly effective against resistant strains such as Pseudomonas sp., which showed sensitivity to the compound despite resistance to standard antibiotics like SXT .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cell lines, including MCF-7 breast cancer cells. The compound was observed to induce cytotoxic effects at concentrations ranging from 0.01 to 1 mg/ml, significantly decreasing cell viability and triggering apoptosis in cancer cells .

Case Study: MCF-7 Cell Line

In a controlled study:

- Concentration : The compound was tested at three different concentrations: 0.01 mg/ml, 0.1 mg/ml, and 1 mg/ml.

- Findings : A dose-dependent reduction in cell viability was noted, with the highest concentration leading to significant cell death.

Anti-inflammatory Activity

The anti-inflammatory properties of oxazolones have also been documented in literature. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : Interference with specific enzymes related to microbial growth or cancer cell proliferation.

- Gene Expression Modulation : Altering the expression of genes involved in inflammation and apoptosis pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing (4Z)-2-benzyl-4-benzylidene-1,3-oxazol-5-one?

Answer:

The compound is typically synthesized via cyclization of α-amino acid derivatives. A validated approach involves reacting benzoylglycine derivatives with benzaldehyde under acidic conditions (e.g., acetic anhydride or phosphoryl chloride) to form the oxazolone core. For stereochemical fidelity, ensure the Z-configuration of the benzylidene group by verifying reaction conditions (e.g., temperature control at 80–100°C) and using anhydrous solvents. Post-synthesis purification via recrystallization (methanol or ethanol) is critical to isolate the pure (4Z)-isomer .

Key validation step: Cross-check reagent stoichiometry and substituent compatibility (e.g., avoid methoxy-group discrepancies, as noted in a corrigendum where incorrect reagents led to structural misassignment) .

Basic: How should researchers validate the stereochemical configuration of the benzylidene substituent?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the Z-configuration. Use SHELXL for refinement, ensuring data-to-parameter ratios >15 and R-factors <0.05 for high confidence. For example, a study resolved the (4Z)-configuration with R = 0.044 and wR = 0.109 at 100 K . Alternative methods include NOESY NMR to detect spatial proximity between the benzylidene proton and oxazolone protons, but SC-XRD remains definitive .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved for oxazolone derivatives?

Answer:

Contradictions often arise from dynamic stereochemistry or crystal-packing effects. For example, NMR may suggest equilibrium between Z/E isomers in solution, while SC-XRD captures the solid-state Z-form. To resolve this:

Perform variable-temperature NMR to detect isomerization barriers.

Use DFT calculations (e.g., Gaussian or ORCA) to compare energy minima of Z/E configurations.

Validate with SC-XRD data refined via SHELXL, ensuring proper handling of twinning or disorder (common in oxazolones) .

Case study: A corrigendum highlighted reagent misassignment (4-methylbenzoylglycine vs. 4-methoxy) altering the final structure, emphasizing cross-validation of synthetic and analytical data .

Advanced: What strategies optimize reaction yields for oxazolone derivatives with bulky substituents?

Answer:

Solvent selection: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic cyclization. For steric hindrance, use DMF at elevated temperatures (120°C) to improve solubility.

Catalysis: Employ Lewis acids (e.g., ZnCl₂) to stabilize transition states during cyclization.

Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yields by 15–20% for hindered derivatives .

Data-driven example: A study achieved 24.8% yield for a bulky oxazolidinone derivative via optimized sulfonate intermediates and temperature control .

Advanced: How can researchers address discrepancies in thermal stability data for oxazolone derivatives?

Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For example:

- TGA: Monitor decomposition onset temperatures (e.g., >200°C for stable oxazolones).

- DSC: Identify melting points and polymorphic transitions.

If discrepancies arise, check for solvent residues (via Karl Fischer titration) or hydrate formation. A study on spiro-oxazolones reported stability variations due to residual methanol, resolved via vacuum drying .

Advanced: What computational tools are recommended for modeling oxazolone reactivity?

Answer:

Molecular docking (AutoDock/Vina): Predict binding affinities for bioactive derivatives.

DFT calculations: Use B3LYP/6-31G(d) to map reaction pathways (e.g., cyclization energetics).

Molecular dynamics (GROMACS): Simulate solvent effects on stereochemistry.

A study on sigma-2 ligands used DFT to validate oxazolidinone conformers, aligning with experimental NMR shifts .

Basic: What spectroscopic techniques are essential for characterizing oxazolone derivatives?

Answer:

NMR (¹H/¹³C): Assign benzylidene protons (δ 7.2–7.8 ppm) and oxazolone carbonyl (δ 165–170 ppm).

IR: Confirm C=O stretching (1740–1780 cm⁻¹) and C=N (1620–1660 cm⁻¹).

LC-MS (ESI): Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

A study on thiazolidinone analogs used ¹H NMR (δ 2.31–2.58 ppm for methylene protons) and LC-MS (m/z 470.3) for validation .

Advanced: How can researchers mitigate organic degradation during prolonged experimental workflows?

Answer:

Temperature control: Store intermediates at –20°C and avoid prolonged reflux (>6 hours).

Inert atmosphere: Use Schlenk lines for air-sensitive steps (e.g., cyclization).

Real-time monitoring: Employ inline FTIR or Raman spectroscopy to detect degradation byproducts.

A pollution-monitoring study noted organic compound degradation over nine hours, mitigated via cooling and rapid analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.